molecular formula C22H19BrFN3O3S B297575 N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Katalognummer B297575
Molekulargewicht: 504.4 g/mol
InChI-Schlüssel: NMJDFJZJOMGUKA-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling, wound healing, and various pathological conditions such as cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.

Wirkmechanismus

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of extracellular matrix proteins. MMPs are involved in the degradation of collagen, elastin, and other proteins in the extracellular matrix, which are essential for tissue remodeling and repair. By inhibiting MMPs, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can prevent tissue damage and promote tissue repair in various pathological conditions.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the disease model and the dose used. In cancer, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can inhibit tumor growth, angiogenesis, and metastasis by reducing the activity of MMPs. In arthritis, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can reduce joint destruction and inflammation by inhibiting the degradation of cartilage and bone. In cardiovascular diseases, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can reduce plaque formation and improve vascular function by inhibiting the remodeling of blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for MMPs. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be used to study the role of MMPs in various pathological conditions and to evaluate the potential therapeutic applications of MMP inhibitors. However, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide and MMP inhibitors. One direction is the development of more potent and selective MMP inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the evaluation of MMP inhibitors in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for the treatment of cancer. Finally, the role of MMPs in other pathological conditions, such as neurodegenerative diseases, respiratory diseases, and infectious diseases, should be further investigated to identify new therapeutic targets for MMP inhibitors.

Synthesemethoden

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be synthesized by reacting N-(4-bromobenzyl)-N-(2-hydroxyethyl)benzenesulfonamide with 2-(2-fluorobenzylidene)hydrazinecarboxamide in the presence of triethylamine and acetic anhydride. The reaction yields N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide as a yellow solid with a purity of over 98%. The synthesis method has been optimized for large-scale production of N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide for research purposes.

Wissenschaftliche Forschungsanwendungen

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. In cancer, MMPs play a crucial role in tumor invasion, angiogenesis, and metastasis. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various preclinical models of cancer. In arthritis, MMPs are involved in the degradation of cartilage and bone, leading to joint damage. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to reduce joint destruction and inflammation in animal models of arthritis. In cardiovascular diseases, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to reduce plaque formation and improve vascular function in animal models of atherosclerosis.

Eigenschaften

Produktname

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Molekularformel

C22H19BrFN3O3S

Molekulargewicht

504.4 g/mol

IUPAC-Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrFN3O3S/c23-19-12-10-17(11-13-19)15-27(31(29,30)20-7-2-1-3-8-20)16-22(28)26-25-14-18-6-4-5-9-21(18)24/h1-14H,15-16H2,(H,26,28)/b25-14+

InChI-Schlüssel

NMJDFJZJOMGUKA-AFUMVMLFSA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC=CC=C3F

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC=CC=C3F

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.